N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide
Description
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide (CID 1556616) is a synthetic acrylamide derivative featuring a thiazole core substituted with a 2,3-dichlorobenzyl group and an (E)-configured acrylamide linked to a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₉H₁₂Cl₄N₂OS, with a predicted collision cross-section (CCS) of 207.6 Ų for the [M+H]+ adduct .
Properties
CAS No. |
304895-85-0 |
|---|---|
Molecular Formula |
C19H12Cl4N2OS |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12Cl4N2OS/c20-14-6-4-11(8-16(14)22)5-7-17(26)25-19-24-10-13(27-19)9-12-2-1-3-15(21)18(12)23/h1-8,10H,9H2,(H,24,25,26)/b7-5+ |
InChI Key |
KCKDPJUWRJWNFC-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological assessments, and mechanisms of action based on available literature and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H16Cl2N2OS
- Molecular Weight : 404.32 g/mol
- CAS Number : 292056-98-5
This compound features a thiazole ring, dichlorobenzyl moiety, and an acrylamide functional group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with dichlorobenzyl halides and subsequent acylation. Specific synthetic pathways have been detailed in various studies, emphasizing the importance of reaction conditions such as temperature and solvents used.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), K562 (leukemia)
- IC50 Values : Some related compounds demonstrated IC50 values as low as 10 nM against K562 cells .
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase. This is mediated through pathways involving the modulation of EGFR and p53-MDM2 interactions .
Antimicrobial Activity
While specific data on this compound's antimicrobial activity is limited, thiazole derivatives are generally known for their broad-spectrum antimicrobial properties. Studies have shown that thiazole-based compounds can inhibit bacterial growth effectively .
Case Studies and Research Findings
- Case Study on Anticancer Properties :
- Mechanistic Insights :
Data Table: Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.0 | Apoptosis induction |
| Compound B | K562 | 10.0 | Cell cycle arrest (G2/M phase) |
| N-(5-(Dichlorobenzyl)-thiazole) | Various | Varies | Antimicrobial activity |
Scientific Research Applications
Inhibition of Glycogen Phosphorylase
One of the primary applications of this compound is its role as an inhibitor of human liver glycogen phosphorylase (hLGPa). Research has demonstrated that derivatives of this compound can effectively inhibit hLGPa activity, which is significant in the management of diabetes and metabolic disorders. For instance, a related study indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent inhibitory effects .
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole-based compounds. N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide has been investigated for its ability to induce apoptosis in cancer cell lines. The presence of the dichlorophenyl group enhances its interaction with cellular targets involved in cancer progression.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes and inhibit growth. Studies have reported effective inhibition against various pathogenic bacteria and fungi .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Variations
The compound is compared to four analogs based on substituent positions, heterocyclic cores, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings
Substituent Position and Electronic Effects
- Chlorine Position on Benzyl Group: The target compound (2,3-dichlorobenzyl) and its 4-chloro analog (CID 1556612) differ in chlorine substitution patterns.
- Acrylamide vs. Acetamide : Replacing the acrylamide linker in the target compound with an acetamide group (as in ) removes the conjugated double bond, reducing rigidity and possibly diminishing interaction with enzymes requiring planar pharmacophores.
Heterocyclic Core Modifications
- Thiazole vs. Furan : The thiazole ring in the target compound provides a sulfur atom capable of hydrogen bonding, whereas the furan in offers an oxygen-centered hydrogen bond acceptor. This difference may influence protease inhibition selectivity .
Functional Group Impact
- Trifluoromethyl Groups : Compound 1f () leverages trifluoromethyl groups for improved metabolic stability and membrane permeability, contributing to its antitumor efficacy.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide, and how are they confirmed experimentally?
- Answer: The compound features a thiazole core substituted with a 2,3-dichlorobenzyl group and an acrylamide linker connected to a 3,4-dichlorophenyl moiety. Structural confirmation involves:
- SMILES/InChI analysis for bond connectivity (e.g.,
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl). - Spectroscopic characterization : IR for amide C=O stretching (~1650 cm⁻¹), NMR for aromatic protons (δ 7.0–7.8 ppm), and MS for molecular ion peaks matching the formula C₁₉H₁₂Cl₄N₂OS .
Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions are critical for optimizing yield?
- Answer: Synthesis involves:
- Multi-step coupling : Thiazole formation via Hantzsch synthesis, followed by acrylamide conjugation using EDCI/HOBt-mediated coupling .
- Key conditions : Anhydrous solvents (e.g., DMF), controlled temperature (0–25°C for amide bond formation), and inert atmosphere to prevent hydrolysis .
- Purity control : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for monitoring .
Q. How is the compound’s solubility and stability assessed for in vitro biological assays?
- Answer:
- Solubility : Tested in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Precipitation observed at >100 µM in aqueous media suggests limited solubility .
- Stability : Assessed via LC-MS over 24–72 hours under assay conditions (37°C, pH 7.4). Degradation products (e.g., hydrolyzed acrylamide) indicate sensitivity to light and moisture .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved methodologically?
- Answer:
- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Screen against kinase panels or GPCRs to identify unintended interactions influencing variability .
- Dose-response refinement : Test logarithmic dilutions (0.1–100 µM) with longer incubation times (48–72 hrs) to capture delayed effects .
Q. What computational strategies are recommended to elucidate the compound’s mechanism of action and target selectivity?
- Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases, proteases). Prioritize docking scores (<-7 kcal/mol) and hydrogen bonding with catalytic residues .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes in target proteins .
- Pharmacophore mapping : Align structural analogs (e.g., dichlorophenyl-thiazole derivatives) to identify conserved binding motifs .
Q. How can synthetic byproducts or stereoisomers be characterized and minimized during scale-up?
- Answer:
- Byproduct identification : Use HR-MS and 2D NMR (COSY, HSQC) to detect impurities (e.g., unreacted thiazole intermediates) .
- Stereochemical control : Optimize E/Z isomer ratios via solvent polarity (e.g., toluene for E-isomer predominance) and catalytic bases (e.g., DBU) .
- Chromatographic purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .
Q. What strategies are effective in improving the compound’s pharmacokinetic profile for in vivo studies?
- Answer:
- Prodrug design : Introduce ester or phosphate groups at the acrylamide carbonyl to enhance oral bioavailability .
- Lipid nanoparticle encapsulation : Assess encapsulation efficiency (>80%) via dynamic light scattering (DLS) and in vivo half-life extension in rodent models .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major CYP450-mediated metabolites and modify labile sites (e.g., dichlorophenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
